REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH2:7][N:6](CC1C=CC(OC)=CC=1)[CH2:5]2.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH2:7][NH:6][CH2:5]2
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Name
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5-chloro-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-1H-isoindole
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Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CN(CC2=CC1OC)CC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
re-evaporated with toluene
|
Type
|
CUSTOM
|
Details
|
The crude material was partitioned between DCM and water
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Type
|
WASH
|
Details
|
the aqueous layer washed with DCM (x 3)
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
CUSTOM
|
Details
|
re-evaporated with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CNCC2=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |